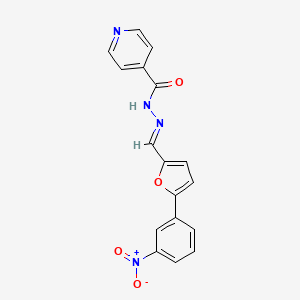

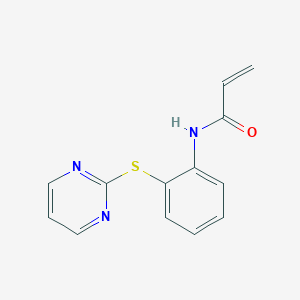

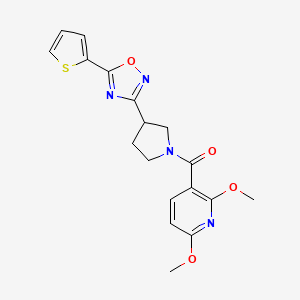

![molecular formula C15H12N4OS B2935630 (Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1351583-90-8](/img/structure/B2935630.png)

(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is found in a variety of therapeutic agents . It has been explored for a variety of therapeutic applications, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents . Triazole, another component of the compound, is also found in many bioactive molecules and has been found to possess biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of triazole derivatives often involves copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives can be examined using techniques like FTIR, 1H, 13C-NMR and HRMS .Chemical Reactions Analysis

The chemical reactions involving benzothiazole and triazole derivatives are diverse, and often involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and triazole derivatives can be determined using techniques like FTIR, 1H, 13C-NMR and HRMS .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Agents

A study by Palkar et al. (2017) on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents highlights the importance of benzo[d]thiazole derivatives. These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential application as novel antibacterial agents. This suggests that similar compounds, including the one , could be explored for their antibacterial properties (Palkar et al., 2017).

Spectral Characterization and X-ray Crystal Studies

Another study by Kumara et al. (2018) focused on the synthesis, spectral characterization, and X-ray crystal structure studies of a novel pyrazole derivative. This research provides valuable insights into the molecular structure and potential applications of pyrazole derivatives in designing compounds with desired chemical properties. The detailed structural analysis through X-ray diffraction studies aids in understanding the molecular conformation and interaction patterns, which are crucial for designing compounds with specific biological or chemical activities (Kumara et al., 2018).

Antitumor Activity

Yoshida et al. (2005) synthesized benzothiazole derivatives, including one that showed selective cytotoxicity against tumorigenic cell lines. This study underscores the potential of benzothiazole derivatives as potent antitumor agents. The design and synthesis of biologically stable derivatives that exhibit significant inhibitory effects on tumor growth highlight the therapeutic potential of these compounds in cancer treatment (Yoshida et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-3-9-19-12-6-4-5-7-13(12)21-15(19)16-14(20)11-8-10-18(2)17-11/h1,4-8,10H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZBKTPBKLJDLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2935570.png)